molecular formula C24H19F3N2O2S B11422933 2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11422933
M. Wt: 456.5 g/mol
InChI Key: APVIGEBFYVRPQQ-UHFFFAOYSA-N
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Description

2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a benzothiazepine core fused with a phenyl ring and an acetamide group substituted with a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves multiple steps, typically starting with the formation of the benzothiazepine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzophenone derivative, in the presence of sulfur and a base. The resulting intermediate is then subjected to further reactions to introduce the acetamide and trifluoromethylphenyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-(4-OXO-2-PHENYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE include other benzothiazepine derivatives, such as:

Properties

Molecular Formula

C24H19F3N2O2S

Molecular Weight

456.5 g/mol

IUPAC Name

2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H19F3N2O2S/c25-24(26,27)17-10-12-18(13-11-17)28-22(30)15-29-19-8-4-5-9-20(19)32-21(14-23(29)31)16-6-2-1-3-7-16/h1-13,21H,14-15H2,(H,28,30)

InChI Key

APVIGEBFYVRPQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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